Cas no 90107-01-0 (2-Benzyl-3-hydroxypropyl Acetate)

2-Benzyl-3-hydroxypropyl Acetate Chemical and Physical Properties
Names and Identifiers
-
- acetic acid,2-benzylpropane-1,3-diol
- 1,3-Propanediol, 2-(phenylMethyl)-
- 1,3-Propanediol, 2-(phenylmethyl)-, 1-acetate
- 2-Benzyl-3-hydroxypropyl Acetate
- SY354539
- AKOS030527067
- MFCD23160132
- CS-13429
- 90107-01-0
- CS-M1748
- (S)-2-Benzyl-3-hydroxypropylAcetate
- 2-Benzyl-3-hydroxypropyl (R)-Acetate
- 2-benzyl-3-hydroxypropylacetate
- (2-benzyl-3-hydroxypropyl) acetate
- SCHEMBL6153592
- 1,3-Propanediol, 2-(phenylMethyl)-, 1-acetate, (2R)-
-
- Inchi: InChI=1S/C12H16O3/c1-10(14)15-9-12(8-13)7-11-5-3-2-4-6-11/h2-6,12-13H,7-9H2,1H3
- InChI Key: CBYFARAUSMBSDY-UHFFFAOYSA-N
- SMILES: CC(=O)OCC(CC1=CC=CC=C1)CO
Computed Properties
- Exact Mass: 208.109944368g/mol
- Monoisotopic Mass: 208.109944368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.5Ų
- XLogP3: 1.6
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 313.5±30.0 °C at 760 mmHg
- Flash Point: 128.0±17.3 °C
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
2-Benzyl-3-hydroxypropyl Acetate Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Benzyl-3-hydroxypropyl Acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059443-100mg |
2-Benzyl-3-hydroxypropyl acetate |
90107-01-0 | 95% | 100mg |
¥1554.00 | 2024-04-26 | |
ChemScence | CS-M1748-100mg |
2-Benzyl-3-hydroxypropyl acetate |
90107-01-0 | 100mg |
$166.0 | 2022-04-26 | ||
TRC | P839945-5mg |
2-Benzyl-3-hydroxypropyl Acetate |
90107-01-0 | 5mg |
$ 50.00 | 2022-06-03 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P46890-100mg |
2-Benzyl-3-hydroxypropyl acetate |
90107-01-0 | 100mg |
¥2682.0 | 2021-09-08 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059443-1g |
2-Benzyl-3-hydroxypropyl acetate |
90107-01-0 | 95% | 1g |
¥6475.00 | 2024-04-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P46890-250mg |
2-Benzyl-3-hydroxypropyl acetate |
90107-01-0 | 250mg |
¥5212.0 | 2021-09-08 | ||
TRC | P839945-50mg |
2-Benzyl-3-hydroxypropyl Acetate |
90107-01-0 | 50mg |
$ 230.00 | 2022-06-03 | ||
TRC | P839945-10mg |
2-Benzyl-3-hydroxypropyl Acetate |
90107-01-0 | 10mg |
$ 70.00 | 2022-06-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059443-250mg |
2-Benzyl-3-hydroxypropyl acetate |
90107-01-0 | 95% | 250mg |
¥3004.00 | 2024-04-26 |
2-Benzyl-3-hydroxypropyl Acetate Related Literature
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1. Back matter
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3. Book reviews
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Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
Additional information on 2-Benzyl-3-hydroxypropyl Acetate
Professional Introduction to 2-Benzyl-3-hydroxypropyl Acetate (CAS No. 90107-01-0)
2-Benzyl-3-hydroxypropyl Acetate, a compound with the chemical formula C₁₁H₁₄O₂, is a significant entity in the field of organic chemistry and pharmaceutical research. This ester derivative, identified by its unique CAS number 90107-01-0, has garnered attention due to its versatile applications in synthetic chemistry and potential roles in drug development. The compound's structure, featuring a benzyl group and a hydroxypropyl moiety linked to an acetate moiety, contributes to its reactivity and utility in various chemical transformations.
The benzyl group, characterized by its phenyl ring attached to a methyl group, introduces aromaticity and potential for further functionalization. This feature makes 2-Benzyl-3-hydroxypropyl Acetate a valuable intermediate in the synthesis of more complex molecules. The hydroxypropyl group, on the other hand, provides a site for hydrogen bonding and can influence the solubility and interactions of the compound in different environments.
In recent years, the pharmaceutical industry has shown increasing interest in acetylated compounds due to their bioactive properties. The acetate moiety in 2-Benzyl-3-hydroxypropyl Acetate not only contributes to the compound's solubility but also serves as a precursor for more sophisticated derivatives. This has led to its exploration in the development of novel therapeutic agents targeting various diseases.
One of the most compelling aspects of 2-Benzyl-3-hydroxypropyl Acetate is its role in medicinal chemistry. Researchers have been investigating its potential as a scaffold for drug design, leveraging its structural features to develop molecules with improved pharmacokinetic properties. For instance, studies have demonstrated its utility in creating derivatives that exhibit enhanced binding affinity to biological targets, making it a promising candidate for further development.
The compound's significance extends beyond pharmaceutical applications. In synthetic chemistry, 2-Benzyl-3-hydroxypropyl Acetate serves as a building block for more complex organic molecules. Its reactivity allows for diverse transformations, including esterification, hydrolysis, and coupling reactions, which are essential in constructing intricate molecular architectures. This versatility has made it a staple in laboratory settings where researchers aim to synthesize novel compounds with tailored properties.
Recent advancements in chemical biology have highlighted the importance of functionalized esters like 2-Benzyl-3-hydroxypropyl Acetate. These compounds are being explored as modulators of enzyme activity and as probes for understanding biological pathways. The ability to modify specific parts of the molecule allows researchers to fine-tune its interactions with biological systems, providing insights into cellular processes and potential therapeutic interventions.
The synthesis of 2-Benzyl-3-hydroxypropyl Acetate involves well-established organic reactions that highlight its synthetic utility. The process typically involves the reaction of benzyl alcohol with hydroxypivaldehyde or similar intermediates under acidic or basic conditions. This reaction is straightforward yet yields a product with significant potential due to its structural features.
In conclusion, 2-Benzyl-3-hydroxypropyl Acetate (CAS No. 90107-01-0) is a multifaceted compound with applications spanning synthetic chemistry and pharmaceutical research. Its unique structure, combining aromaticity with functional groups that facilitate further modifications, makes it a valuable tool for scientists working on drug discovery and molecular synthesis. As research continues to uncover new applications for this compound, its importance in advancing chemical and medicinal sciences is likely to grow.
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